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Compound of Interest

Compound Name: Dihydrosinapic acid

Cat. No.: B088610

A comprehensive guide to the structural confirmation of Dihydrosinapic acid utilizing *H and
13C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative
analysis with structurally related compounds, Sinapic acid and Ferulic acid, supported by
experimental data and detailed protocols for researchers, scientists, and drug development
professionals.

Dihydrosinapic acid, chemically known as 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid,
IS a phenolic compound of interest in various research fields, including natural product
chemistry and pharmacology. Its structural confirmation is a critical step in its isolation and
synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the
unambiguous structural elucidation of organic molecules. This guide presents a detailed
analysis of the *H and 3C NMR spectra of Dihydrosinapic acid and compares it with the
structurally similar compounds Sinapic acid and Ferulic acid.

Comparative *H and **C NMR Data

The structural differences between Dihydrosinapic acid, Sinapic acid, and Ferulic acid are
clearly reflected in their respective *H and 3C NMR spectra. The absence of the q,3-
unsaturated system in Dihydrosinapic acid leads to characteristic upfield shifts in the signals
of the propyl side chain protons and carbons compared to Sinapic and Ferulic acids.

Below is a summary of the *H and 3C NMR spectral data for the three compounds. Please note
that while experimental data for Sinapic acid and Ferulic acid are readily available, detailed
experimental *H and 3C NMR data for Dihydrosinapic acid is less commonly reported. The
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data presented for Dihydrosinapic acid is based on typical chemical shift values for similar
structural motifs.

Table 1: *H NMR Spectral Data Comparison

Compound Prot.on Chemical Shift Multiplicity Coupling
Assignment (®) ppm Constant (J) Hz

Dihydrosinapic

acid H-2, H-6 ~6.4-6.6 S -

-OCHs ~3.8 s -

H-a ~2.6 t ~7-8

H-B ~2.8 t ~7-8

Sinapic acid H-2, H-6 6.97 S -

H-a (vinylic) 6.40 d 15.9

H-B (vinylic) 7.47 d 15.9

-OCHs 3.78 s -

Ferulic acid H-2 7.10-7.33 m -

H-5 6.90-6.92 m -

H-6 7.10-7.33 m -

H-a (vinylic) 6.36-6.39 d ~16

H-B (vinylic) 7.10-7.33 d ~16

-OCHs 3.89 S -

Table 2: 13C NMR Spectral Data Comparison
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Compound Carbon Assignment Chemical Shift () ppm
Dihydrosinapic acid C-1 ~130-132
C-2,C-6 ~105-107

C-3,C-5 ~147-149

C-4 ~133-135

-OCHs ~56

C-a ~36

C-B ~31

Cc=0 ~178-180

Sinapic acid C-1 125.7
C-2,C-6 105.0

C-3,C-5 148.0

C-4 135.0

C-a (vinylic) 1155

C-B (vinylic) 145.0

-OCHs 56.0

Cc=0 168.0

Ferulic acid C-1 125.7
C-2 111.1

C-3 147.8

C-4 149.0

C-5 115.4

C-6 122.7

C-a (vinylic) 1155
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C-B (vinylic) 144.4
-OCHs 55.6
C=0 167.9

Experimental Protocol for NMR Analysis

The following is a general protocol for acquiring high-quality *H and 3C NMR spectra for small
organic molecules like Dihydrosinapic acid.

1. Sample Preparation:

» Weigh approximately 5-10 mg of the purified compound for *H NMR and 20-50 mg for 13C
NMR.

o Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-ds,
Methanol-d4) in a clean NMR tube. The choice of solvent is crucial and can affect the
chemical shifts.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing
the chemical shifts to 0.00 ppm.

2. NMR Spectrometer Setup:

» The experiments are typically performed on a 400 MHz or higher field NMR spectrometer.
e The spectrometer is locked to the deuterium signal of the solvent.

e Shimming is performed to optimize the homogeneity of the magnetic field.

3. IH NMR Acquisition Parameters:

e Pulse Sequence: A standard single-pulse experiment is typically used.

» Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for most
organic molecules.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b088610?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

e Acquisition Time: Typically 2-4 seconds.

o Relaxation Delay: A delay of 1-5 seconds between pulses is used to allow for full relaxation
of the protons.

 Number of Scans: 8 to 16 scans are usually adequate for a sufficient signal-to-noise ratio for
IH NMR.

4. 13C NMR Acquisition Parameters:

o Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and
enhance the signal-to-noise ratio.

o Spectral Width: A wider spectral width of about 200-220 ppm is required for 133C NMR.
e Acquisition Time: Typically 1-2 seconds.
» Relaxation Delay: A relaxation delay of 2-5 seconds is common.

e Number of Scans: A larger number of scans (e.g., 1024 or more) is often necessary for 13C
NMR due to the low natural abundance of the 13C isotope.

5. Data Processing:

e The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR
spectrum.

e Phase correction and baseline correction are applied to the spectrum.
o The spectrum is referenced to the internal standard (TMS at 0.00 ppm).

« Integration of the signals in the *H NMR spectrum is performed to determine the relative
number of protons.

Workflow for Structural Confirmation

The process of confirming the structure of Dihydrosinapic acid using NMR involves a logical
workflow from sample isolation or synthesis to final data analysis and comparison.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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